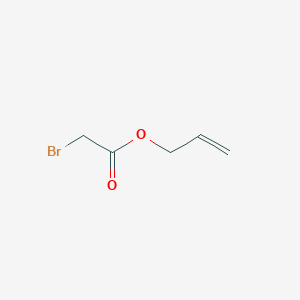

Allyl bromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVIMJPXKIXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335850 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-84-0 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-enyl 2-bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Organic Synthesis and Chemical Transformations

The primary significance of allyl bromoacetate (B1195939) in organic synthesis stems from its utility as a potent alkylating agent and a precursor in various carbon-carbon bond-forming reactions. smolecule.com Its electrophilic bromoacetate moiety readily reacts with a wide range of nucleophiles, while the allyl group can participate in distinct transformations, including addition and rearrangement reactions. smolecule.com

A cornerstone of its application is in the Reformatsky reaction , a process discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.comtheaic.org This reaction typically involves the oxidative addition of zinc metal to the carbon-bromine bond of an α-haloester, like allyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate. byjus.com This enolate then reacts with a carbonyl compound (an aldehyde or ketone) to produce a β-hydroxy ester. byjus.comtheaic.org The use of zinc is crucial as it allows for the generation of the enolate without a strong Brønsted base, which could otherwise react with the carbonyl substrate. byjus.com

A significant evolution of this method is the Reformatsky-Claisen rearrangement . This tandem reaction involves the in-situ formation of a zinc enolate from an allyl α-bromoacetate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid. nih.govresearchgate.net This rearrangement has proven to be a valuable tool for stereoselective carbon-carbon bond formation. researchgate.net Research has explored variations of this reaction, including indium-mediated processes, which can proceed under different conditions and offer alternative reactivity pathways. nih.gov

Beyond these classic name reactions, this compound is employed in the synthesis of diverse molecular architectures. It is a key building block in the creation of complex heterocyclic compounds , which are core structures in many pharmaceuticals and natural products. researchgate.netrsc.org For instance, it can be used to alkylate nitrogen or sulfur atoms within a heterocyclic ring, followed by further cyclization reactions. researchgate.net It has also been utilized in the allylation of pyridylzinc derivatives and other functionalized heterocycles. beilstein-journals.org

Furthermore, contemporary research has demonstrated the utility of this compound in modern catalytic systems. One notable example is its application in iridium-catalyzed enantioselective allylic substitution, where a Reformatsky reagent derived from a bromoacetate is used to construct chiral β-stereogenic homoallylic esters with high precision. sciengine.com

Interactive Table 1: Examples of Indium-Mediated Reformatsky-Claisen Rearrangement of Allyl α-Bromopropionate Derivatives

| Substrate | Method | Product | Yield (%) |

|---|---|---|---|

| 39a | a | 40a | 96 |

| 39b | b | 40b | 84 |

| 41a | a | 42a | 94 |

| 41b | b | 42b | 61 |

| 43a | a | 44a | 71 |

| 43b | b | 44b | 54 |

Data sourced from a study on Reformatsky-Claisen rearrangements, where Method 'a' and 'b' represent different reaction conditions. researchgate.net

Advanced Synthetic Methodologies for Allyl Bromoacetate

Esterification Pathways of Bromoacetic Acid and Allyl Alcohol

The synthesis of allyl bromoacetate (B1195939) is most commonly achieved through the esterification of bromoacetic acid and allyl alcohol. This transformation can be accomplished via several distinct pathways, primarily differentiated by the catalytic system and reaction conditions employed.

Acid-Catalyzed Esterification Approaches

The traditional and widely practiced method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk For allyl bromoacetate, this involves heating allyl alcohol with bromoacetic acid, typically catalyzed by concentrated sulfuric acid or toluene (B28343) sulfonic acid. smolecule.comgoogle.com The reaction is reversible and often slow; therefore, to drive the reaction toward the product, water, a byproduct, is continuously removed from the reaction mixture, often through azeotropic distillation with a solvent like toluene. chemguide.co.ukgoogle.com

Industrial-scale preparations may involve reacting chloroacetic acid with an alkali metal bromide in the presence of sulfuric acid and allyl alcohol. This in-situ generation of bromoacetic acid is followed by esterification. The process is carefully temperature-controlled and utilizes azeotropic distillation to remove water, leading to high yields of the desired bromoacetate ester. google.com

Table 1: Examples of Acid-Catalyzed Bromoacetate Ester Synthesis Note: These examples from patent literature illustrate the general conditions for the synthesis of various bromoacetate esters using an acid catalyst, which are analogous to the synthesis of the allyl ester.

| Alcohol | Reactants | Catalyst | Solvent | Yield | Reference |

| Cyclohexanol | Chloroacetic acid, Sodium bromide | Sulfuric acid | Toluene | 96.5% | google.com |

| Propargyl alcohol | Chloroacetic acid, Potassium bromide | Sulfuric acid | Toluene | 92.3% | google.com |

| cis-2-butene-1,4-diol | Chloroacetic acid, Potassium bromide | Sulfuric acid | Toluene | 83.4% | google.com |

Alternative Esterification Reagents and Conditions

Beyond direct acid catalysis, alternative methods have been developed to synthesize allyl esters. One significant approach is transesterification. A patented process describes the production of high-purity allyl esters by reacting allyl acetate (B1210297) with a methyl or ethyl ester of the desired carboxylic acid. google.com This equilibrium-driven reaction is catalyzed by metal alkoxides from Group I, II, or III metals. To achieve high conversion, the lower-boiling methyl or ethyl acetate formed is removed by distillation. This method is advantageous as it operates under less corrosive conditions and the catalysts can be reused. google.com

Another alternative involves the use of different reagents or activating groups. For instance, reacting alcohols with acid halides (e.g., bromoacetyl chloride) in the presence of a base like pyridine (B92270) is a rapid, though often vigorous, method for ester formation. tandfonline.com While not catalytic, non-catalytic thermal esterification, which occurs at high temperatures and pressures without a catalyst, represents another pathway. In this method, the alcohol can reach a subcritical or supercritical state, increasing reactivity and eliminating the need for a catalyst. researchgate.net

Catalytic Enhancements in this compound Synthesis

The efficiency and selectivity of this compound synthesis can be significantly improved through the use of advanced catalytic systems. While traditional Brønsted acids like sulfuric acid are common, research into related allylation reactions highlights the potential of Lewis acids and transition metal catalysts. acs.org

For example, studies on the allylation of acetals have shown that Lewis acids such as aluminum bromide (AlBr₃) are effective catalysts. ucla.edu The catalytic activity of this system was surprisingly and significantly enhanced by the addition of a catalytic amount of copper(I) bromide (CuBr). This mixed Al-Cu system was found to accelerate the reaction, leading to excellent yields where AlBr₃ alone was less effective. ucla.edu This synergistic catalytic effect could be applicable to the esterification process to enhance reaction rates and yields.

Table 2: Catalytic Systems for Allylation Reactions

| Catalyst System | Substrates | Key Feature | Reference |

| AlBr₃ / AlMe₃ / CuBr | Acetals, Allyltrimethylsilane | CuBr significantly accelerates the reaction and increases product yield. | ucla.edu |

| Bismuth(III) bromide (BiBr₃) | Aldehydes, Acetals | Effective at room temperature with 5-20 mol% concentration. | rsc.org |

| Metal Alkoxides (Group I-III) | Allyl acetate, Carboxylic acid esters | Enables transesterification to produce high-purity allyl esters. | google.com |

| Chiral Phosphoric Acid | Aldehydes, Allylboronates | Provides high enantioselectivity in the synthesis of homoallylic alcohols. | acs.org |

Process Intensification and Scalability Studies in this compound Production

Process intensification (PI) is a design philosophy aimed at developing more sustainable, cost-effective, and efficient chemical processes by reducing equipment size, energy consumption, and waste generation. researchgate.netmdpi.com For the production of this compound, PI strategies are crucial for transitioning from laboratory-scale synthesis to industrial manufacturing.

A key PI strategy is the use of continuous flow reactors instead of traditional batch reactors. smolecule.com Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it highly suitable for scalable production. rsc.org Research on the synthesis of organozinc reagents from allylic halides has demonstrated the successful use of a continuous flow protocol utilizing a column packed with zinc granules, allowing for scalable and reproducible production. rsc.org Such a setup could be adapted for the synthesis of this compound, potentially increasing throughput and yield.

Further advancements in PI technology include novel reactor designs like the rotor-stator spinning disk reactor. This type of reactor creates extremely thin films and high turbulence, dramatically increasing mass transfer rates. In photochemical oxidations, a spinning disk reactor achieved significantly higher productivity and selectivity compared to conventional batch or microreactors, demonstrating its potential for scaling up gas-liquid or liquid-liquid reactions. chemrxiv.org Applying technologies such as reactive distillation, where the ester is distilled from the reaction mixture as it is formed, is another PI technique that combines reaction and separation into a single unit, driving the equilibrium to favor the product and simplifying downstream processing. researchgate.netmdpi.com The scalability of a synthetic route was highlighted in the synthesis of a γ-keto-α,β-unsaturated ester, where the process was successfully scaled up to produce 25-gram batches without a loss in efficiency by optimizing reaction and purification steps. nih.gov

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon-bromine bond in this compound is the primary site for nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is characteristic of alkyl halides and makes this compound a useful alkylating agent for introducing the allyl acetate moiety into other molecules. wikipedia.org The reactivity of the C-Br bond is enhanced by the adjacent allyl group, which can stabilize the transition state of the substitution reaction. quora.com

Reaction with Diverse Nucleophiles (e.g., hydroxide (B78521) ions, amines)

This compound readily reacts with various nucleophiles to form new covalent bonds. smolecule.com For instance, it can be used to alkylate amines. In one synthetic procedure, diisopropylethylamine (DIEA) was used as a base to facilitate the reaction of an amine with this compound, leading to the formation of a new C-N bond. google.com The reaction is typically carried out at elevated temperatures to ensure completion. google.com Another example involves the reaction with N-acetyl cysteine in the presence of triethylamine (B128534) (NEt₃) in acetonitrile, which resulted in an 86% yield of the substituted product. whiterose.ac.uk These reactions demonstrate its utility as a reagent for attaching an allyl ester group to nitrogen-containing compounds.

The following table summarizes representative nucleophilic substitution reactions involving this compound.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine (general) | Diisopropylethylamine (DIEA), 50°C | N-alkylated amine | google.com |

Kinetic and Stereochemical Aspects of Substitution

The kinetics of nucleophilic substitution in this compound are influenced by the concentration of the reacting species. Studies have shown that higher concentrations of the nucleophile can increase the rate of reaction, which is consistent with a bimolecular (Sₙ2) mechanism. whiterose.ac.uk For example, the reaction of (R)-bromoacetate ((R)-92) with N-acetyl cysteine was observed to be dependent on nucleophile concentration. whiterose.ac.uk

The allylic system introduces interesting stereochemical considerations. While a classic Sₙ2 reaction proceeds with inversion of stereochemistry at the electrophilic carbon, the adjacent double bond in allyl systems can allow for an Sₙ2' mechanism, where the nucleophile attacks the double bond, leading to a rearrangement of the double bond and displacement of the leaving group. However, direct substitution at the bromine-bearing carbon is a common pathway. The stability of the allylic carbocation could also favor an Sₙ1 pathway, which would lead to a racemic mixture if the starting material were chiral. quora.com The specific pathway and resulting stereochemistry depend on the nucleophile, solvent, and reaction conditions.

Electrophilic Addition Reactions at the Allylic Double Bond

The carbon-carbon double bond in the allyl group serves as a site for electrophilic addition reactions. This allows for the functionalization of the alkene portion of the molecule, adding another dimension to the reactivity of this compound.

Addition of Halogens and Hydrohalic Acids

Similar to other alkenes, the double bond in this compound can undergo addition reactions with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr). These reactions proceed via the formation of a cyclic halonium ion intermediate or a carbocation, which is then attacked by a nucleophile. The commercial production of allyl bromide itself involves the hydrohalogenation of allyl alcohol, a similar substrate. wikipedia.org This fundamental reactivity is expected for the allyl moiety in this compound, leading to the formation of di-halogenated or halo-hydrin products, depending on the reaction conditions.

Hydrofunctionalization and Other Electrophilic Additions

More complex electrophilic additions can also be performed. For example, hypervalent iodine reagents can be used to achieve intramolecular halocyclization. In a related system, N-allyl carboxamides were cyclized by activating the alkene with an electrophilic bromine source generated in situ. beilstein-journals.org This type of reaction involves the initial electrophilic attack on the double bond to form a bromonium intermediate, which is then intercepted by an internal nucleophile (in this case, the nitrogen of the carboxamide) to form a heterocyclic ring. beilstein-journals.org This demonstrates how the double bond can participate in sophisticated bond-forming cascades.

The table below provides examples of potential electrophilic addition reactions.

| Reaction Type | Reagent | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | Br₂ | Bromonium ion | 1,2-Dibromo derivative | Inferred from general alkene chemistry |

| Hydrohalogenation | HBr | Carbocation | Bromo-alcohol or Dibromo-alkane | wikipedia.org |

Radical Chemistry of this compound

The presence of a carbon-bromine bond and an accessible double bond makes this compound a participant in various radical reactions.

Single-Electron Transfer (SET) Mechanisms in Radical Generation

Radical species can be generated from this compound through single-electron transfer (SET) processes. acs.org In this mechanism, a single electron is transferred from a donor to the this compound molecule, or from the molecule to an acceptor. This can be initiated by photoredox catalysts, which, upon irradiation with visible light, can become potent single-electron donors or acceptors. acs.org

The SET process can lead to the reductive cleavage of the carbon-bromine bond, generating an α-carbonyl radical and a bromide ion. This radical can then engage in subsequent reactions. The feasibility of a photoinduced electron transfer can be predicted based on the redox potentials of the catalyst and the substrate. Both organic and transition-metal-based photocatalysts have been employed to facilitate such transformations.

Recent research has demonstrated that photoexcited nickel(0) catalysts can induce the single-electron reduction of acyl fluorides to generate acyl radicals, and similar principles can be applied to bromoacetates. kyoto-u.ac.jp Copper catalysts have also been utilized to generate α-carbonyl radicals from α-halocarbonyl compounds via SET from a copper(I) species. kyoto-u.ac.jp

1,2-Radical Migration (RaM) Phenomena

A significant aspect of the radical chemistry of allyl carboxylates, including this compound, is the phenomenon of 1,2-radical migration (RaM), also referred to as 1,2-radical acyloxy migration. nih.govnih.govchemrxiv.org This process involves the transposition of a radical center and an acyloxy group. chemrxiv.org

Recent studies have shown a photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates that proceeds via a 1,2-RaM mechanism. nih.govnih.govresearchgate.net In this transformation, the initial radical addition to the double bond is followed by the migration of the entire carboxylate group, leading to a 1,3-difunctionalized product. nih.gov This reactivity expands the synthetic utility of allyl carboxylates, allowing for novel transformations that are otherwise difficult to achieve. nih.govnih.gov This process establishes 1,2-RaM as a versatile platform for developing new catalytic radical reactions. chemrxiv.org

Bromine Atom Transfer Processes

This compound can participate in bromine atom transfer processes, which are a key step in many radical chain reactions. In these processes, a radical abstracts the bromine atom from this compound to generate a new radical and an α-carbonyl radical. This is a fundamental step in atom transfer radical polymerization (ATRP) and related reactions. tcichemicals.com

The efficiency of atom transfer reactions can be influenced by temperature. For instance, atom-transfer cyclizations of related N-allyl-N-methyliodoacetamides are significantly more efficient at higher temperatures. researchgate.net In the context of the phosphine-catalyzed 1,3-carbobromination of allyl carboxylates mentioned earlier, a bromine atom transfer process is a key step in the proposed non-chain radical mechanism, occurring after the 1,2-radical migration. nih.govnih.gov

Organometallic Reactions Featuring this compound

This compound is a valuable reagent in organometallic chemistry, primarily due to its ability to react with various metals and organometallic compounds. The reaction of organic halides with active metals like lithium, magnesium, and zinc is a common method for preparing organometallic reagents. libretexts.org

One of the most significant organometallic reactions involving this compound is the aforementioned Reformatsky reaction, which utilizes zinc to form an organozinc intermediate. nih.gov Beyond this, allylic halides, in general, can undergo oxidative addition to low-valent metal complexes to form π-allyl metal complexes. wikipedia.org For example, allyl bromide reacts with diiron nonacarbonyl or molybdenum carbonyl complexes to yield the corresponding allyl metal complexes. wikipedia.org

Furthermore, allylgallium reagents, prepared from allylmagnesium chloride and gallium trichloride, have been shown to be effective for the radical allylation of α-bromo carbonyl compounds like benzyl (B1604629) bromoacetate, initiated by triethylborane. nii.ac.jp This highlights the utility of this compound as a precursor to radicals in organometallic-mediated reactions. The reaction of organoboranes with ethyl bromoacetate in the presence of a base is another example of a carbon-carbon bond-forming reaction involving bromoacetates. acs.org

Reformatsky-Type Reactions with Metal Activation (e.g., Zinc, Indium)

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. wikipedia.org When an allyl α-haloacetate is used, the initially formed organozinc reagent, or 'Reformatsky enolate', can undergo a nih.govnih.gov-sigmatropic rearrangement known as the Reformatsky-Claisen rearrangement. mdpi.comresearchgate.net This reactivity has been explored with various metals, including zinc and indium. wikipedia.orgmdpi.com

With zinc activation, this compound and its derivatives form zinc enolates. These intermediates are generally less reactive than their lithium enolate counterparts, which prevents undesired nucleophilic addition to the ester group. wikipedia.org In a key application, the zinc enolates generated from α-halogenated allyl esters undergo a sigmatropic rearrangement to yield the corresponding rearranged acid products. mdpi.com For instance, the reaction of allyl α-bromoisobutyrate with an excess of zinc dust in a refluxing solvent proceeds in excellent yield. nih.govmdpi.com This rearrangement can also be performed in the presence of a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), which likely proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. nih.govmdpi.com

Indium has emerged as a useful alternative to zinc for mediating Reformatsky-type reactions. nih.govrsc.org Indium-mediated reactions often proceed under mild conditions and show good functional group tolerance. researchgate.net In the context of the Reformatsky-Claisen rearrangement, indium has been used to promote the reaction of various α-bromoacetate derivatives. nih.gov The proposed mechanism for the indium-mediated reaction involves the in-situ generation of InCl from a mixture of In and InCl₃. nih.gov This species reacts with the α-bromoacetate to form an α-indium intermediate, which then converts to an indium enolate. nih.gov In the presence of trimethylsilyl (B98337) chloride (TMSCl) and triethylamine (Et₃N), this enolate is trapped as a silyl ketene acetal, which then undergoes the rearrangement. nih.gov

Table 1: Research Findings on Metal-Activated Reformatsky-Claisen Rearrangement of this compound Derivatives

| Substrate | Metal | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allyl α-bromoisobutyrate | Zn | Zn dust, reflux | Rearranged carboxylic acid | Excellent | nih.govmdpi.com |

| Allyl α-bromopropionate | Zn | Zn dust, reflux | Rearranged carboxylic acid | - | nih.govmdpi.com |

| α-Bromo ester 6 | Zn | Zn dust, TBSCl, THF/HMPA, reflux | Carboxylic acid 7 | 73 | mdpi.com |

| Various α-bromopropionate derivatives | In | In, TMSCl, Et₃N | Rearranged products | - | nih.gov |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the reactivity of α-halocarbonyls like this compound has been explored in this context. rsc.orglibretexts.org A notable application is the palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols to generate acyclic aryl-substituted dicarbonyl compounds. nih.gov In a study using ethyl bromoacetate, a close analog of this compound, the reaction with various allylic alcohols was achieved using a palladium catalyst, a phosphine (B1218219) ligand, and a silver salt additive. rsc.orgnih.gov The reaction is proposed to proceed through a tandem process involving olefin insertion followed by a 1,2-aryl migration. rsc.orgnih.gov

The scope of this transformation is broad, accommodating various substituents on the allylic alcohol. rsc.org The choice of palladium source, ligand, and additive is crucial for the success of the reaction. rsc.org For instance, using [PdCl₂(PhCN)₂] as a precatalyst and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as the ligand in the presence of silver(I) oxide (Ag₂O) proved effective. rsc.orgnih.gov

Another relevant palladium-catalyzed reaction involves the cross-coupling of in-situ generated allylindium reagents with aryl halides. organic-chemistry.org Allyl halides react with indium metal to form allylindium reagents, which can then couple with aryl halides in the presence of a palladium catalyst. organic-chemistry.org The optimal conditions for this reaction were found to be catalytic amounts of Pd₂(dba)₃·CHCl₃ and triphenylphosphine (B44618) (Ph₃P) with lithium chloride in DMF. organic-chemistry.org This highlights a pathway where an allyl-metal intermediate, formed from an allyl halide precursor, participates in a palladium-catalyzed cross-coupling cycle, a strategy potentially applicable to this compound.

Table 2: Research Findings on Palladium-Catalyzed Coupling of Bromo Esters with Allylic Alcohols

| Allylic Alcohol | Bromo Ester | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,1-diphenylprop-2-en-1-ol | Ethyl bromoacetate | [PdCl₂(PhCN)₂], dppe, Ag₂O | α,α,α-Trifluorotoluene, 120 °C, 12 h | Aryl 1,5-dicarbonyl | rsc.orgnih.gov |

| Unsymmetrical allylic alcohols | Ethyl bromoacetate | [PdCl₂(PhCN)₂], dppe, Ag₂O | α,α,α-Trifluorotoluene, 120 °C, 12 h | Aryl 1,5-dicarbonyl | rsc.org |

| 2-Substituted allylic alcohol | Ethyl bromoacetate | [PdCl₂(PhCN)₂], dppe, Ag₂O | α,α,α-Trifluorotoluene, 120 °C, 12 h | Aryl 1,5-dicarbonyl with quaternary carbon | rsc.org |

Formation and Reactivity of Allyl-Metal Intermediates

The reactivity of this compound is often dictated by the formation of allyl-metal intermediates. These species can be generated through several methods, with their subsequent reactions defining the synthetic outcome.

The Reformatsky reaction provides a direct route to allyl-metal intermediates. wikipedia.org As discussed previously, treating this compound with zinc metal leads to the oxidative insertion of zinc into the carbon-bromine bond, forming a zinc enolate. wikipedia.orgmdpi.com This organozinc intermediate is stable enough to avoid self-condensation but reactive enough to engage in further reactions, most notably the Reformatsky-Claisen rearrangement to form γ,δ-unsaturated carboxylic acids. mdpi.com Similarly, indium metal can be used to generate the corresponding indium enolate, which also participates in rearrangement reactions, often under the promotion of silylating agents. nih.gov

Transition-metal allyl complexes represent another major class of intermediates. wikipedia.org These are often formed by the oxidative addition of an allylic halide to a low-valent metal complex. wikipedia.org For example, Pd(0) complexes can react with allyl halides to form η³-allyl palladium(II) intermediates. This is a fundamental step in many palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction. libretexts.org While direct oxidative addition to this compound is one possibility, an alternative involves the formation of an allylindium reagent from an allyl halide and indium, which then undergoes transmetalation with a palladium(II) complex in a catalytic cycle. organic-chemistry.org

The reactivity of these allyl-metal intermediates is diverse. The zinc and indium enolates derived from this compound primarily undergo intramolecular nih.govnih.gov-sigmatropic rearrangements. mdpi.com In contrast, η³-allyl palladium complexes are electrophilic and are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.comresearchgate.net The reactivity can also involve insertion reactions, where the allyl group inserts into a metal-element bond, or reductive elimination from a metal center to form the final coupled product. libretexts.orgnumberanalytics.com

Historical Context and Evolution of Research Perspectives

The story of allyl bromoacetate (B1195939) is intrinsically linked to the broader history of organic synthesis. Its conceptual origins can be traced back to the late 19th century with the discovery of the Reformatsky reaction in 1887. byjus.comtheaic.org This discovery provided one of the first reliable methods for forming carbon-carbon bonds using organozinc reagents derived from α-haloesters, establishing a foundational role for this class of compounds.

For much of the 20th century, research involving α-bromoesters focused on refining and understanding the scope of the Reformatsky reaction and related transformations. A significant conceptual evolution was the development of the Reformatsky-Claisen rearrangement , which combined the principles of the Reformatsky reaction with the powerful nih.govnih.gov-sigmatropic Claisen rearrangement. nih.govresearchgate.net This demonstrated a growing sophistication in synthetic chemistry, where chemists could design tandem reactions to build molecular complexity efficiently.

In recent decades, the research perspective on allyl bromoacetate has shifted to align with modern synthetic priorities. The rise of controlled polymerization techniques in the late 20th and early 21st centuries created a new application domain for the compound. Researchers recognized its potential as a functional initiator in ATRP, reflecting a move towards materials science and the precise construction of macromolecules. cmu.edu

Simultaneously, the enduring demand for stereocontrolled synthesis in the pharmaceutical industry has driven the use of this compound and its derivatives in asymmetric catalysis . Its incorporation into advanced catalytic cycles, such as the iridium-catalyzed reactions to form enantioenriched products, highlights its continuing relevance. sciengine.com This evolution from a reagent in classical organometallic reactions to a tool in modern polymer and asymmetric synthesis showcases its versatility and enduring importance in the field of chemistry.

Strategic Applications of Allyl Bromoacetate in Complex Chemical Synthesis

Building Block Role in Organic Transformations

As a key building block, allyl bromoacetate (B1195939) participates in a variety of organic reactions, facilitating the construction of complex molecular architectures. smolecule.com Its utility is particularly evident in the synthesis of substituted esters and in the derivatization of biologically important scaffolds.

Synthesis of Substituted Acetates and Carboxylates

Allyl bromoacetate serves as a valuable reagent for the synthesis of substituted acetates and carboxylates. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromoacetate moiety is introduced into a target molecule. This strategy is widely employed in the preparation of a variety of organic compounds.

One common application involves the reaction of this compound with nucleophiles such as alcohols, phenols, and amines to yield the corresponding allyl-protected esters and amides. The allyl group can be selectively removed under mild conditions, providing a versatile method for the introduction of a carboxymethyl group.

For instance, the reaction of this compound with an alcohol in the presence of a base affords an allyl-substituted acetate (B1210297). This transformation is a fundamental step in the synthesis of more complex molecules where the acetate functionality is required.

Similarly, this compound can be used to introduce the allyl ester functionality into carboxylic acids. This is often achieved by converting the carboxylic acid to its corresponding carboxylate salt, which then acts as a nucleophile to displace the bromide from this compound. This method provides a convenient route to allyl esters, which are themselves useful intermediates in organic synthesis.

A notable example is the use of tert-butyl bromoacetate, a related compound, in the synthesis of substituted t-butyl acetates. This highlights the general utility of α-bromoacetates in the preparation of a diverse range of ester derivatives.

The following table summarizes representative reactions involving this compound for the synthesis of substituted acetates and carboxylates:

| Nucleophile | Product | Reaction Conditions | Reference |

| Alcohol | Allyl Alkoxyacetate | Base (e.g., K2CO3), Solvent (e.g., Acetone) | msu.edu |

| Phenol | Allyl Phenoxyacetate | Base (e.g., K2CO3), Solvent (e.g., Acetone) | msu.edu |

| Carboxylic Acid Salt | Allyl Carboxylate | Solvent (e.g., DMF) | oup.com |

Derivatization of Heterocyclic and Bioactive Scaffolds (e.g., DOTA precursors, adenosine (B11128) building blocks)

This compound plays a crucial role in the derivatization of heterocyclic and bioactive scaffolds, enabling the synthesis of complex molecules with potential applications in medicine and biotechnology.

DOTA Precursors:

One of the most significant applications of this compound is in the synthesis of precursors for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a powerful chelating agent widely used in magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. researchgate.netcsic.es The synthesis of DOTA derivatives often involves the alkylation of the cyclen macrocycle with a bromoacetate derivative.

In this context, triallyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can be prepared from cyclen and this compound. mdpi.com The allyl protecting groups can be selectively removed under mild conditions, allowing for the subsequent attachment of targeting moieties or other functional groups. mdpi.comnih.gov This strategy provides a flexible and efficient route to a wide range of bifunctional DOTA chelators. nih.gov

Adenosine Building Blocks:

This compound is also employed in the synthesis of modified adenosine building blocks, which are essential components of nucleic acids and have numerous biological roles. The derivatization of adenosine at the 2'-hydroxyl position is a common strategy for introducing new functionalities.

For example, the alkylation of a protected adenosine derivative with this compound, followed by aminolysis, can be used to introduce an azido-containing linker at the 2'-position. researchgate.netresearchgate.net This "clickable" handle allows for the subsequent attachment of other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful bioconjugation technique. researchgate.net This approach has been utilized in the synthesis of m3G-CAP constructs, which are important for studying the nuclear transport of small nuclear ribonucleoproteins (snRNPs). researchgate.netresearchgate.net

The following table highlights the use of this compound in the derivatization of these important scaffolds:

| Scaffold | Derivative | Application | Reference |

| Cyclen | Triallyl DOTA precursor | MRI contrast agents, Radiopharmaceuticals | mdpi.com |

| Adenosine | 2'-O-functionalized adenosine | Bioconjugation, Nucleic acid research | researchgate.netresearchgate.net |

Intermediate for Fine Chemicals and Specialty Compounds

This compound serves as a key intermediate in the synthesis of a variety of fine chemicals and specialty compounds. smolecule.com Its bifunctional nature allows for sequential or one-pot transformations, leading to the efficient construction of valuable molecules.

Precursor for Allylic Ethers and Carbinols

The allyl group in this compound can be strategically utilized in the synthesis of allylic ethers and carbinols. These structural motifs are present in numerous natural products and pharmaceutically active compounds.

Allylic Ethers:

Allyl ethers can be prepared through various methods, and intermediates derived from this compound can play a role in their synthesis. For example, the Claisen rearrangement of allyl vinyl ethers, which can be synthesized from precursors related to this compound, is a powerful method for forming carbon-carbon bonds and accessing complex molecular architectures. libretexts.org The reaction of pyrimidine-2-sulfenyl chloride with allyl ethers leads to the formation of thiazolo[3,2-a]pyrimidine derivatives, showcasing the reactivity of the allylic ether moiety. researchgate.net

Allylic Carbinols:

This compound can be a precursor to allylic carbinols, which are also known as homoallylic alcohols. For instance, the palladium-catalyzed reaction of this compound with aldehydes or ketones can lead to the formation of β-hydroxy esters, which can be further transformed into allylic carbinols. oup.com Additionally, palladium-catalyzed S-allylation of vinyl carbinols can produce versatile dienyl benzothiazolyl sulfides, which are intermediates in the synthesis of carotenoids. researchgate.net

Stereoselective Synthesis Applications

This compound and its derivatives are valuable reagents in stereoselective synthesis, enabling the controlled formation of specific stereoisomers. This is particularly important in the synthesis of chiral drugs and natural products, where biological activity is often dependent on the stereochemistry of the molecule.

One notable application is in the stereoselective synthesis of (E)- and (Z)-allyl bromides from Baylis-Hillman adducts. tandfonline.com These reactions, often mediated by reagents like magnesium bromide, allow for the preparation of geometrically pure allylic bromides, which are versatile building blocks for natural product synthesis. tandfonline.com

Furthermore, the stereoselective addition of organometallic reagents to aldehydes and ketones in the presence of chiral ligands derived from or related to this compound can lead to the formation of enantioenriched secondary alcohols. The development of a synthesis for the C1–C16 fragment of bryostatins utilized a stereoselective oxy-Michael reaction. rsc.org

The Wittig reaction, utilizing ylides derived from phosphonium (B103445) salts of this compound, can also be employed for the stereoselective synthesis of alkenes. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reaction conditions and the nature of the ylide and the carbonyl compound.

Contributions to Polymer Science and Material Chemistry

This compound and related monomers are valuable in the field of polymer science and material chemistry. smolecule.coma2bchem.com The presence of the polymerizable allyl group and the reactive bromide functionality allows for the synthesis of functional polymers with tailored properties.

This compound can be used as a monomer in polymerization reactions to introduce bromoacetate functionalities into the polymer backbone or as side chains. These functional groups can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules. This approach allows for the creation of a wide range of materials with diverse properties and applications.

For example, functional polyesters have been prepared by the ring-opening polymerization of α-allyl-functionalized lactones. researchgate.net The resulting polymers, containing pendant allyl groups, can be further modified via thiol-ene reactions to introduce various functionalities. researchgate.net This strategy has been used to create water-soluble polymers with potential applications in drug delivery and biomaterials.

Atom transfer radical polymerization (ATRP) is another powerful technique that can utilize initiators derived from bromoacetate esters. While not directly involving this compound as the monomer, the principles are transferable. Polymers with controlled molecular weight and narrow molecular weight distributions can be synthesized using this method. The bromoacetate groups along the polymer chain can then serve as initiation sites for the growth of a second polymer, leading to the formation of block copolymers with unique self-assembly properties.

The following table provides examples of the applications of allyl-functionalized monomers in polymer chemistry:

| Polymerization Method | Monomer Type | Resulting Polymer Functionality | Potential Applications | Reference |

| Ring-Opening Polymerization | α-Allyl-lactones | Pendant Allyl Groups | Drug Delivery, Biomaterials | researchgate.net |

| Post-Polymerization Modification | Polymers with Bromoacetate Groups | Grafted Polymers, Bioconjugates | Functional Materials, Coatings |

Incorporation into Polymer Backbones

The presence of a polymerizable allyl group allows for the incorporation of this compound as a comonomer in various polymerization processes. Through radical copolymerization with other vinyl monomers, such as styrenes or acrylates, the this compound unit can be integrated into the polymer backbone. This introduces both the pendant allyl functionality and the bromoacetate group along the polymer chain.

While direct homopolymerization of this compound is less common due to the potential for chain transfer reactions involving the allyl group, its copolymerization offers a versatile method for creating functional polymers. The reactivity of the allyl group is generally lower than that of more activated monomers like methyl methacrylate (B99206), which can lead to specific monomer distributions in the final copolymer. For example, in the free radical copolymerization of methyl methacrylate (MMA) and allyl acetate (AAc), the inclusion of AAc occurs predominantly in later stages of the reaction or at high AAc feed ratios. uq.edu.au This behavior can be exploited to create polymers with a gradient or block-like distribution of functional groups.

The incorporation of this compound units provides a scaffold for further chemical transformations, enabling the synthesis of polymers with tailored properties and complex architectures.

Table 1: Potential Copolymerization of this compound with Various Monomers

| Comonomer | Polymerization Method | Potential Polymer Functionality |

| Styrene | Free Radical Polymerization | Pendant allyl and bromoacetate groups on a polystyrene backbone |

| Methyl Methacrylate | Free Radical Polymerization | Pendant allyl and bromoacetate groups on a PMMA backbone |

| Acrylonitrile | Free Radical Polymerization | Pendant allyl and bromoacetate groups on a polyacrylonitrile (B21495) backbone |

This table presents potential copolymerization schemes based on the known reactivity of allyl compounds and vinyl monomers.

Post-Polymerization Modification Strategies (e.g., functional group introduction via double bond reactivity)

Once this compound is incorporated into a polymer backbone, the pendant allyl groups serve as versatile handles for post-polymerization modification. This approach allows for the introduction of a wide range of functional groups that might not be compatible with the initial polymerization conditions. nih.gov

One of the most efficient methods for modifying the allyl double bond is the thiol-ene click reaction . This reaction proceeds with high efficiency under mild conditions, often initiated by UV light or a radical initiator, and is tolerant of a wide variety of functional groups. mdpi.comresearchgate.net By reacting the allyl-functionalized polymer with different thiol-containing molecules, a diverse library of functional polymers can be synthesized from a single parent polymer. researchgate.net

Beyond thiol-ene chemistry, the allyl group can undergo other transformations. Epoxidation of the double bond can introduce reactive oxirane rings, which can be subsequently opened by various nucleophiles to attach different functionalities. Bromination is another strategy to further functionalize the polymer, creating a dibromo-adduct that can participate in subsequent substitution reactions. tandfonline.com These post-polymerization modifications are critical for developing advanced materials with precisely controlled structures and properties.

Table 2: Examples of Post-Polymerization Modifications of Allyl-Containing Polymers

| Modification Reaction | Reagent | Introduced Functional Group |

| Thiol-ene Click | 1-Thioglycerol | Dihydroxypropyl thioether |

| Thiol-ene Click | Mercaptoacetic acid | Carboxymethyl thioether |

| Thiol-ene Click | Cysteamine | Aminoethyl thioether |

| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Epoxide (oxirane) |

| Bromination | Bromine (Br₂) | Vicinal dibromide |

This table summarizes common post-polymerization modification reactions performed on polymers containing allyl groups, which would be applicable to polymers derived from this compound.

Initiator Precursors in Controlled Polymerization (e.g., Atom Transfer Radical Polymerization)

The bromoacetate functionality of this compound makes it a highly effective initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. mdpi.comwikipedia.org

The carbon-bromine bond in this compound is activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile. wikipedia.org The key advantage of using this compound as an ATRP initiator is that the resulting polymer chains are end-functionalized with a terminal allyl group. mdpi.com

This terminal allyl group can then be used in a variety of subsequent reactions. For instance, it can participate in "click" chemistry reactions, such as the thiol-ene reaction, to attach other polymer blocks or small molecules. This strategy combines the precision of ATRP with the versatility of post-polymerization modification, enabling the synthesis of well-defined block copolymers and other complex macromolecular structures. The use of functional initiators is a powerful tool in macromolecular engineering. cmu.edu

Table 3: Examples of Bromo-Ester Initiators in Atom Transfer Radical Polymerization (ATRP)

| Initiator | Monomer(s) | Resulting Polymer Architecture |

| Ethyl bromoacetate | Methyl Methacrylate, Styrene | Linear polymer |

| Methyl bromoacetate | 2-Ethyl-2-oxazoline (CROP) | Linear polymer with ester end-group |

| This compound | Styrene, Methyl Methacrylate | Linear polymer with terminal allyl group |

| 2-Bromoisobutyryl bromide | Hydroxyl-terminated polymers | Macroinitiator for graft copolymers |

This table illustrates the use of various bromo-ester compounds as initiators in controlled polymerization, highlighting the potential of this compound in this context. core.ac.ukresearchgate.netfrontiersin.org

Advanced Spectroscopic and Structural Characterization of Allyl Bromoacetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. In allyl bromoacetate (B1195939), the distinct electronic environments of the allyl and bromoacetyl groups give rise to a characteristic set of signals.

The ¹H NMR spectrum is defined by the signals from the five protons of the allyl group and the two protons of the bromoacetyl moiety. The methylene (B1212753) protons adjacent to the bromine are expected to be shifted downfield due to the electronegativity of the halogen. The vinylic protons of the allyl group appear in the characteristic olefinic region of the spectrum.

The ¹³C NMR spectrum complements this by showing signals for each of the five unique carbon atoms. The carbonyl carbon of the ester group appears significantly downfield, while the carbon bonded to bromine is also shifted to a lower field. The sp² hybridized carbons of the alkene are found in the typical range for vinylic carbons.

For comparison, ¹H and ¹³C NMR data for the closely related compound, allyl acetate (B1210297), show the influence of the bromo-substitution. In allyl acetate, the protons of the acetyl group are significantly more shielded (further upfield) than the bromoacetyl protons of allyl bromoacetate. paulussegroup.com

Table 1: Predicted and Experimental NMR Chemical Shifts (δ) for this compound and a Reaction Product

| Compound Name | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | -CH₂-Br | ~3.8 - 4.0 | ~25 - 30 |

| C=O | - | ~165 - 170 | |

| O-CH₂- | ~4.6 | ~66 | |

| -CH= | ~5.9 | ~131 | |

| =CH₂ | ~5.2 - 5.4 | ~119 | |

| (Me₃Si)₂N-P⁺Me₂(CH₂CH=CH₂)]Br⁻ ¹ | P⁺-CH₂- | 3.53 (doublet of doublets) | 27.0 (doublet) |

| -CH= | 5.80 (multiplet) | 126.9 (doublet) | |

| =CH₂ | 5.75 (multiplet) | 134.1 (singlet) | |

| P-CH₃ | 1.95 (doublet) | 13.9 (doublet) | |

| Si-CH₃ | 0.40 (singlet) | 4.8 (singlet) |

¹Data from the reaction product of (Me₃Si)₂NPMe₂ with allyl bromide, a structurally related halide. sci-hub.se

An example of a reaction product's spectroscopic analysis comes from the reaction of (silyl-amino)phosphines with organic halides like allyl bromide. sci-hub.se The resulting phosphonium (B103445) salt shows characteristic shifts, such as the downfield shift of the protons and carbons attached to the newly formed phosphonium center, confirming the structure of the product. sci-hub.se

2D NMR Techniques for Connectivity and Conformation

While 1D NMR identifies the types and electronic environments of nuclei, two-dimensional (2D) NMR experiments establish the connectivity between them.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the O-CH₂ protons to the -CH= proton, and the -CH= proton to the =CH₂ protons, confirming the integrity of the allyl group's spin system. iranchembook.ire-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. ipb.ptgithub.io It is invaluable for unambiguously assigning carbon signals based on their known proton assignments. For this compound, HSQC would show correlations for the CH₂-Br, O-CH₂, -CH=, and =CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. ipb.ptmdpi.com In this compound, an HMBC spectrum would show a correlation from the O-CH₂ protons to the carbonyl carbon (C=O), definitively linking the allyl group to the bromoacetate moiety through the ester oxygen.

These 2D techniques are also essential for characterizing more complex reaction products, where they can be used to establish the regiochemistry of a reaction, such as identifying the exact position of a newly introduced functional group. ipb.pt

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. researchgate.net These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. gatewayanalytical.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying key functional groups in this compound. The most prominent and diagnostic absorption would be the strong carbonyl (C=O) stretch of the ester group. Other key vibrations include those from the C=C double bond and the C-O bonds of the ester.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | ~1760 | Strong |

| Alkene C=C | Stretch | ~1645 | Medium |

| Ester C-O | Stretch | ~1200 - 1300 | Strong |

| sp² C-H | Stretch | >3000 | Medium |

| sp³ C-H | Stretch | <3000 | Medium |

| C-Br | Stretch | ~500 - 600 | Medium-Strong |

The presence of these characteristic bands provides clear evidence for the molecular structure. In reaction products, shifts in these bands or the appearance of new ones (e.g., an O-H band from hydrolysis) can be used to monitor the reaction's progress and identify the resulting compounds. github.io

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric bonds. gatewayanalytical.com For this compound, the C=C stretching vibration of the allyl group would be expected to produce a strong Raman signal. The C-Br bond would also be Raman active. This technique is especially useful for studying reactions involving the double bond, as its intensity can be monitored to determine the extent of reaction. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. uu.nl The chromophores in this compound are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The primary electronic transitions expected are:

n → π* transition : This involves the excitation of a non-bonding electron (from the oxygen atoms) to an anti-bonding π* orbital. This is typically a lower-energy, weaker absorption. The carbonyl group is the main contributor to this transition.

π → π* transition : This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy, stronger absorption associated with both the C=C and C=O double bonds.

Allyl bromide, a related compound, does not possess chromophores that absorb at wavelengths greater than 290 nm, indicating it is not expected to undergo direct photolysis by sunlight. nih.gov this compound would be expected to have a similar profile, with its main absorptions occurring in the shorter UV range, primarily due to the ester and alkene functionalities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the unambiguous determination of the elemental composition of a molecule. measurlabs.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). umb.edu This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.

For this compound (C₅H₇BrO₂), HRMS can precisely measure its molecular ion's mass. By comparing this highly accurate measured mass to the calculated exact mass based on the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁶O), a unique molecular formula can be confidently assigned. youtube.com This capability is critical in synthetic chemistry to confirm the identity of the target compound and to identify byproducts or impurities in a reaction mixture. The technique is powerful enough to distinguish the desired product from other potential compounds that might have very similar masses. umb.edu

The table below illustrates typical data obtained from an HRMS analysis of this compound.

Table 1: HRMS Data for this compound (C₅H₇BrO₂) Isotope This table is interactive and you can sort or filter the data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇BrO₂ |

| Isotope Considered | [M+H]⁺ (protonated molecule) |

| Calculated Exact Mass | 178.97021 u |

| Measured Mass (Hypothetical) | 178.97015 u |

| Mass Error | -0.34 ppm |

X-ray Crystallography for Solid-State Structural Analysis

X-ray Crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural proof. While this compound itself is a liquid at room temperature, its reaction products are frequently crystalline solids amenable to this analysis.

In the context of reactions involving this compound, X-ray crystallography is used to elucidate the complex structures of the resulting products. For instance, in cascade reactions where this compound is used as an alkylating agent, intricate polyheterocyclic systems can be formed. mdpi.com Determining the exact connectivity and spatial orientation of atoms in these complex molecules by spectroscopic methods alone can be challenging. A single-crystal X-ray diffraction analysis provides an unequivocal solution, confirming the molecular structure and relative or absolute stereochemistry. researchgate.netrsc.org This information is crucial for understanding reaction mechanisms and establishing structure-activity relationships.

The following table provides illustrative crystallographic data for a complex heterocyclic compound formed from a reaction involving a related bromoacetate ester. mdpi.com

Table 2: Representative X-ray Crystallographic Data for a Reaction Product This table is interactive and you can sort or filter the data.

| Parameter | Illustrative Value |

|---|---|

| Compound | Product of Indigo + Ethyl Bromoacetate Reaction mdpi.com |

| Empirical Formula | C₂₀H₁₆N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 12.11 Å, b = 9.45 Å, c = 15.23 Å |

| Cell Angles | α = 90°, β = 109.1°, γ = 90° |

| Volume | 1645 ų |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental to chemical analysis and purification, enabling the separation of components from a mixture. For this compound and its reaction products, techniques like Gas Chromatography (GC) and Gel Permeation Chromatography (GPC) are particularly relevant for purity assessment and the analysis of polymeric materials, respectively.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov this compound, as a volatile liquid, is well-suited for GC analysis. This method is routinely employed to assess the purity of the compound, where it can separate the main component from residual starting materials, solvents, or byproducts from its synthesis. sigmaaldrich.comgoogle.com

In a typical GC analysis, the sample is injected into a heated port, vaporized, and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative information about the purity and qualitative identification of the components. nih.govmdpi.com The technique is also invaluable for monitoring the progress of reactions involving this compound. nih.gov

Table 3: Typical Gas Chromatography (GC-MS) Parameters for Analysis This table is interactive and you can sort or filter the data.

| Parameter | Typical Setting |

|---|---|

| Column | VF-624ms (or similar), 30 m x 0.25 mm ID, 1.4 µm film nih.gov |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 2.0 mL/min mdpi.comresearchgate.net |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50°C, ramp at 10°C/min to 280°C nih.gov |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. wikipedia.orglcms.cz While not used to analyze this compound directly, it is essential for characterizing polymers synthesized using this compound, for instance, in controlled radical polymerization or for post-polymerization modification where the allyl group provides a site for further reaction.

GPC separates macromolecules based on their hydrodynamic volume in solution. youtube.com A polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying extents and elute later. researchgate.net The output from a detector (commonly a differential refractive index detector) is a chromatogram that represents the molecular weight distribution of the polymer sample. From this distribution, critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) are calculated. lcms.czlcms.czshimadzu.com.sg The PDI is a measure of the breadth of the molecular weight distribution.

Table 4: Representative GPC Data for an Allyl-Containing Copolymer This table is interactive and you can sort or filter the data.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Poly(AG-co-MMA) nih.gov | 10,700 | 18,300 | 1.71 |

| Poly(AG-co-AN) nih.gov | 11,200 | 19,400 | 1.73 |

Theoretical and Computational Studies on Allyl Bromoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of allyl bromoacetate (B1195939). By solving approximations of the Schrödinger equation, these methods model the distribution of electrons within the molecule, which dictates its structure, stability, and how it interacts with other chemical species. nih.govrsc.org Two of the most common approaches employed for these investigations are Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure and reactivity of organic molecules due to its balance of computational cost and accuracy. wikipedia.org For compounds like allyl bromoacetate, DFT is used to calculate a variety of properties that provide insight into its chemical nature. DFT calculations can model the electronic structure of molecules, providing information on the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govijrpr.com The energy gap between these orbitals is a key indicator of chemical reactivity and stability. nih.gov

DFT has been successfully applied to investigate the mechanisms of reactions involving closely related allyl halides. For instance, theoretical investigations at the DFT(B3LYP) level have been used to detail the catalytic cycle of the carbonylation of allyl bromide. tandfonline.comresearchgate.net These studies show that the reaction proceeds through three main steps: oxidative addition, carbonylation, and reductive elimination. tandfonline.comresearchgate.net Similarly, DFT studies on the ruthenium-catalyzed C7-allylation of indolines with allyl bromide have been conducted to determine the most energetically favorable reaction pathway among several possibilities. wikipedia.org Such calculations are crucial for understanding reaction outcomes and for the rational design of new synthetic methods. aip.org

Table 1: Representative Parameters Used in DFT Calculations for Allylic Systems This table is a representative example of parameters used in DFT studies on related allylic compounds, as specific studies on this compound are not detailed in the provided sources.

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, PBE0-D3 | tandfonline.com, wikipedia.org |

| Basis Set | A set of functions used to build molecular orbitals. | 6-311G*, cc-pVQZ, def2-SVP | osti.gov, researchgate.net |

| Solvation Model | Accounts for the effect of the solvent on the molecule. | SMD, C-PCM | wikipedia.org, researchgate.net |

| Property Calculated | The specific molecular property being investigated. | Geometry, Vibrational Frequencies, HOMO/LUMO Energies | ornl.gov, nih.gov |

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. chemrxiv.org It approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (spin-orbitals). chemrxiv.orgmdpi.com While DFT calculations are generally more common for systems of this size due to better accuracy in capturing electron correlation for a similar computational cost, the HF method remains important.

HF calculations are often used as a starting point for more advanced and computationally intensive methods that account for electron correlation more explicitly. osti.gov In some studies, HF and DFT methods are used in conjunction to compare and validate theoretical results. ornl.gov For example, polarizability calculations, which are relevant for understanding intermolecular interactions and reactivity, have been performed using HF methods. osti.gov The HF method provides a qualitative understanding of the electronic structure and serves as a baseline for more sophisticated theoretical treatments. excli.de

Molecular Dynamics Simulations of Reaction Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, including conformational changes and reaction events. nih.govresearchgate.netu-strasbg.fr

For a compound like this compound, MD simulations are particularly useful for understanding reaction processes in solution. SN2 reactions, a common reaction type for alkyl halides, have been the subject of numerous MD studies. researchgate.net These simulations reveal the critical role of the solvent in the reaction dynamics. ornl.govresearchgate.net Key findings from MD simulations of SN2 reactions include:

Solvent Reorganization: The solvent molecules must reorganize to stabilize the transition state. MD simulations show that the instantaneous local configuration of the solvent can significantly influence the reaction's progression. ornl.govresearchgate.net

Barrier Recrossing: Transition state theory assumes that once a system reaches the transition state, it proceeds directly to products. However, MD simulations have shown that trajectories can recross the activation barrier multiple times before committing to either reactants or products, a phenomenon influenced by the dynamic coupling with the solvent. researchgate.net

QM/MM Simulations: To accurately model a reaction in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the reacting molecules (e.g., this compound and a nucleophile) are treated with a high-level QM method, while the surrounding solvent molecules are treated with a less computationally expensive MM force field. wikipedia.org This allows for the simulation of bond-making and bond-breaking events within a realistic solvent environment. nih.gov

Computational Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms, including the identification of intermediates and transition states. For this compound, this involves mapping the potential energy surface (PES) of a given reaction to find the lowest energy path from reactants to products.

DFT calculations are a primary tool for this purpose. For the carbonylation of allyl bromide catalyzed by nickel tetracarbonyl, a detailed DFT study elucidated a catalytic cycle involving an oxidative addition step, a carbonylation step, and a reductive elimination step. tandfonline.comresearchgate.net The calculations provided the geometries and energies of all intermediates and transition states along the reaction coordinate.

Table 2: Computationally Explored Reaction Pathways for Related Allyl Halides This table summarizes findings from computational studies on reactions involving allyl bromide, as a proxy for this compound.

| Reaction | Method | Key Findings | Reference |

|---|---|---|---|

| Carbonylation of Allyl Bromide | DFT (B3LYP) | The catalytic cycle involves oxidative addition, carbonylation, and reductive elimination. Both Ni(CO)₃ and Ni(CO)₄ can act as the active catalyst. | tandfonline.com, researchgate.net |

| C7-Allylation of Indolines with Allyl Bromide | DFT (PBE0-D3) | Among four possible pathways, the olefin insertion route was found to be energetically most favorable. C-H activation is the reversible, rate-limiting step. | wikipedia.org |

| Pyrolysis of Isopropyl Bromoacetate | CBS-QB3, TST, RRKM | The formation of propene and bromoacetic acid via a six-membered cyclic transition state is the dominant pathway both kinetically and thermodynamically. | |

| SN2 Reaction of F⁻ with Allyl Fluoride | Activation Strain Model | Provides a model to rationalize whether a nucleophile will attack the α-carbon (SN2) or the γ-carbon (SN2'). | rsc.org |

Cheminformatics Approaches for Structure-Reactivity Correlations

Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. A key area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, such as reactivity or biological activity. tandfonline.com

While specific QSAR studies focused solely on this compound are not prominent in the literature, the methodology is broadly applicable to classes of compounds that include it, such as alkylating agents or haloacetates. The general process for developing a QSAR model involves:

Data Set Assembly: A collection of structurally related compounds with measured activity or reactivity data is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can represent various aspects of the molecule's structure and properties.

Model Building: Statistical or machine learning methods are used to build a mathematical model that correlates the descriptors with the observed activity.

Validation: The model's predictive power is tested on a set of compounds not used in its creation. tandfonline.com

For a series of compounds including this compound, a QSAR or Quantitative Structure-Reactivity Relationship (QSRR) model could be developed to predict properties like reaction rates with specific nucleophiles. tandfonline.com

Table 3: Common Classes of Descriptors in QSAR/QSRR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Based on the molecular formula and atom counts. | Molecular Weight, Atom Count, Ring Count |

| Topological | Describe atomic connectivity in 2D. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Based on the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume |

| Physicochemical | Relate to properties like lipophilicity and polarity. | LogP, Molar Refractivity, Polar Surface Area (PSA) |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

By establishing these relationships, cheminformatics approaches can be used to predict the reactivity of new or untested compounds, screen virtual libraries of molecules, and gain insight into the structural features that drive chemical reactivity.

Environmental Degradation Research Methodologies for Allyl Bromoacetate

Biological Degradation Assessment (e.g., Biodegradation Tests)

Biological degradation is a critical process for the removal of organic chemicals from the environment, mediated by microorganisms such as bacteria and fungi. enviro.wiki The structure of allyl bromoacetate (B1195939), containing both an alkene and a halogenated alkyl group, suggests it may be susceptible to microbial attack.

Research Findings: Specific biodegradation studies on allyl bromoacetate are limited. However, extensive research on the biodegradation of its structural components provides insight into its likely fate. Hydrocarbons, including alkenes, are known to be degraded by a wide variety of microorganisms under both aerobic and anaerobic conditions. enviro.wikimdpi.com Genera such as Pseudomonas and Bacillus are well-known for their ability to degrade hydrocarbons. mdpi.comnih.gov

Halogenated compounds can also be biodegraded, often through dehalogenation reactions catalyzed by specific enzymes. The presence of the ester linkage may also be a point of enzymatic attack via esterases, which are common in microorganisms. Studies have shown that bacteria can be isolated from contaminated soils that are capable of degrading pesticides and other xenobiotics. sciensage.info Some microorganisms possess plasmids that carry the genes for these degradative pathways. sciensage.info